![molecular formula C11H7BrN2 B1376062 6-Bromo-2-methylquinoline-4-carbonitrile CAS No. 1416439-30-9](/img/structure/B1376062.png)
6-Bromo-2-methylquinoline-4-carbonitrile
Overview
Description
“6-Bromo-2-methylquinoline-4-carbonitrile” is a chemical compound with the molecular formula C11H7BrN2 and a molecular weight of 247.09 g/mol . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-methylquinoline-4-carbonitrile” can be represented by the SMILES stringCc1ccc2cc(Br)ccc2n1
. The InChI representation is 1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
. Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 101-105 °C (lit.) . Its solubility in various solvents has been studied . The maximum solubility in mole fraction was obtained in toluene at 323.15 K .Scientific Research Applications
Antimicrobial Agent Development
6-Bromo-2-methylquinoline-4-carbonitrile: has potential as a core structure for developing new antimicrobial agents. Its quinoline core is known to inhibit DNA synthesis in bacteria by targeting DNA gyrase and type IV topoisomerase, leading to bacterial death .
Anticancer Research
Quinoline derivatives, including 6-Bromo-2-methylquinoline-4-carbonitrile , are being explored for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells by interfering with various cellular processes .
Antimalarial Drug Synthesis
The compound’s structure is similar to that of other quinolines that have been effective in treating malaria. It could serve as a starting point for synthesizing new antimalarial drugs with improved efficacy and reduced resistance .
Organic Synthesis
6-Bromo-2-methylquinoline-4-carbonitrile: can be used as an intermediate in organic synthesis, aiding in the construction of complex molecules for various scientific applications.
Material Science
Biochemical Research
Neuropharmacology
Given its structural similarity to compounds that affect the central nervous system, it may be valuable in the design of new neuropharmaceuticals for treating neurological disorders .
Environmental Chemistry
This compound could also be investigated for its environmental impact, such as its behavior in water systems or its potential as a biodegradable pollutant .
Safety And Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
6-bromo-2-methylquinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPCZQWTIDVKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylquinoline-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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